molecular formula C27H27N3OS B11707901 N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide CAS No. 312758-86-4

N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B11707901
CAS No.: 312758-86-4
M. Wt: 441.6 g/mol
InChI Key: HWMWPXUZSRGHDW-UHFFFAOYSA-N
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Description

N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-methylphenyl hydrazine with carbon disulfide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with 4’-pentyl-[1,1’-biphenyl]-4-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the replication of bacterial or cancer cells by interfering with DNA replication processes. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
  • N-(2-Methylphenyl)-1,3,4-thiadiazol-2-thiol
  • N-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of a pentyl group and a biphenyl moiety. These features enhance its lipophilicity and potential interactions with biological membranes, making it a promising candidate for various applications.

Properties

CAS No.

312758-86-4

Molecular Formula

C27H27N3OS

Molecular Weight

441.6 g/mol

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(4-pentylphenyl)benzamide

InChI

InChI=1S/C27H27N3OS/c1-3-4-5-9-20-11-13-21(14-12-20)22-15-17-23(18-16-22)25(31)28-27-30-29-26(32-27)24-10-7-6-8-19(24)2/h6-8,10-18H,3-5,9H2,1-2H3,(H,28,30,31)

InChI Key

HWMWPXUZSRGHDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4C

Origin of Product

United States

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